molecular formula C9H12N2S B095036 (2,5-Dimethyl-phenyl)-thiourea CAS No. 16738-19-5

(2,5-Dimethyl-phenyl)-thiourea

Cat. No. B095036
CAS RN: 16738-19-5
M. Wt: 180.27 g/mol
InChI Key: VSUIANYSDDKYJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, a thiourea derivative discussed in one of the papers was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which could be a similar approach to synthesizing (2,5-Dimethyl-phenyl)-thiourea by using the appropriate amine and isothiocyanate precursors .

Molecular Structure Analysis

Thiourea derivatives exhibit interesting conformational properties due to intramolecular hydrogen bonding, as seen in the case of (2,2-dimethyl-propionyl) thiourea. This compound forms a pseudo-ring stabilized by an N–H⋯O=C hydrogen bond, which is a common feature in thioureas that could also be expected in (2,5-Dimethyl-phenyl)-thiourea .

Chemical Reactions Analysis

Thioureas are reactive towards various reagents and can participate in multiple chemical reactions. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of imidazoline derivatives. This indicates that (2,5-Dimethyl-phenyl)-thiourea could also undergo similar acid-catalyzed reactions to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be quite diverse. The polymorphs and complexes of a cyclic thiourea derivative with group 12 metal iodides were studied, revealing differences in ring conformation and packing manner. Such studies on thiourea derivatives help in understanding the coordination chemistry and the potential for forming metal complexes, which could be relevant for (2,5-Dimethyl-phenyl)-thiourea as well .

Scientific Research Applications

  • Radical Scavenging and Antioxidant Effects : Thiourea derivatives like dimethylthiourea are effective scavengers of hydroxyl radicals and have been studied for their protective effects against oxidative damage, which is relevant in understanding and treating various human diseases (Wasil et al., 1987). Another study highlights thiourea's potential to protect against copper-induced oxidative damage by forming a redox-inactive thiourea-copper complex (Zhu et al., 2002).

  • Sensor Development : A novel fluorescence probe based on phenyleneethynylene derivative and its application in thiourea detection, demonstrating the utility of thiourea derivatives in sensor technologies (Wang et al., 2016).

  • Medicinal Chemistry : Thiourea derivatives have shown various biological activities, including antitubercular and anticonvulsant properties. The metabolism of such compounds has been studied in vivo, providing insights into their potential therapeutic applications (Kaymakçıoğlu et al., 2003).

  • Antiproliferative Action in Cancer Research : Synthesis of thiourea derivatives has been explored for their cytotoxic effects against various cancer cell lines, contributing to the field of cancer therapy (Esteves-Souza et al., 2006).

  • Organic Synthesis : The reactivity of thiourea with other compounds, leading to the formation of complex molecules, shows its applicability in organic synthesis. This aspect is crucial in drug design and the development of new materials (Broan & Butler, 1992).

Safety And Hazards

“(2,5-Dimethyl-phenyl)-thiourea” is intended for R&D use only . It is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 2,5-Dimethylphenylmagnesium bromide, indicates that it is highly flammable and may cause severe skin burns and eye damage .

properties

IUPAC Name

(2,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIANYSDDKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168281
Record name Urea, 2-thio-1-(2,5-xylyl)-
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-phenyl)-thiourea

CAS RN

16738-19-5
Record name N-(2,5-Dimethylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-(2,5-xylyl)-
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Record name Urea, 2-thio-1-(2,5-xylyl)-
Source EPA DSSTox
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Record name 16738-19-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Limban, AV Missir, IC Chirita, C Ilie… - Revista de Chimie …, 2008 - bch.ro
Thioureides of 2-(4-methyl-phenoxymethyl) benzoic acid have been synthesised by reaction of 2-(4-methylphenoxymethyl) benzoyl isothiocyanate with primary aromatic amines. The …
Number of citations: 6 bch.ro

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